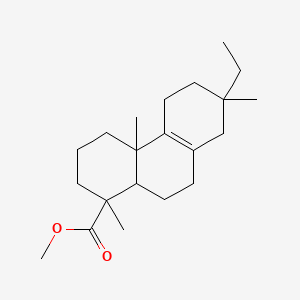
Methyl 8-pimaren-18-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-pimaren-18-oate: is a chemical compound with the molecular formula C21H34O2 . It is also known by its IUPAC name, 1-Phenanthrenecarboxylic acid, 7-ethyl-1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-1,4a,7-trimethyl-, methyl ester . This compound is a derivative of pimaric acid and is commonly found in the essential oils of certain plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-pimaren-18-oate typically involves the esterification of pimaric acid. The reaction is carried out by reacting pimaric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the continuous feeding of pimaric acid and methanol into a reactor, where the esterification takes place. The product is then purified through distillation and crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 8-pimaren-18-oate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 8-pimaren-18-oate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the formulation of fragrances and flavors due to its presence in essential oils
Wirkmechanismus
The mechanism of action of methyl 8-pimaren-18-oate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase II, which plays a role in regulating pH and fluid balance in tissues. By inhibiting this enzyme, this compound can exert anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl dehydroabietate
- Methyl pimar-8(14)-en-18-oate
- Octacosane
- Heptacosane
- Hexacosane
Comparison: Methyl 8-pimaren-18-oate is unique due to its specific structure and the presence of the ester group at the 18th position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For example, methyl dehydroabietate, while similar in structure, lacks the specific ester configuration, leading to different reactivity and biological activity .
Eigenschaften
CAS-Nummer |
3582-25-0 |
|---|---|
Molekularformel |
C21H34O2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
methyl 7-ethyl-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H34O2/c1-6-19(2)13-10-16-15(14-19)8-9-17-20(16,3)11-7-12-21(17,4)18(22)23-5/h17H,6-14H2,1-5H3 |
InChI-Schlüssel |
LZUSHGHGVLPXFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


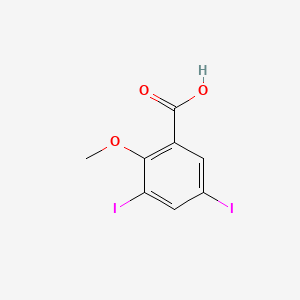
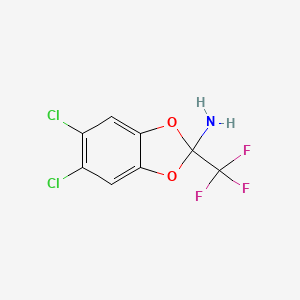

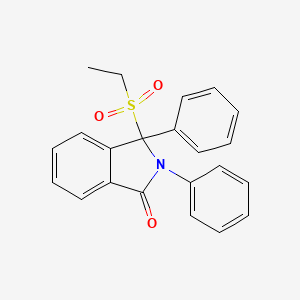
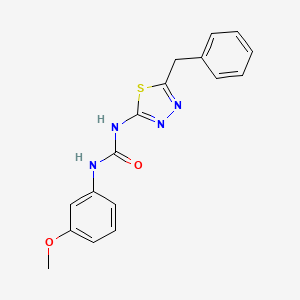
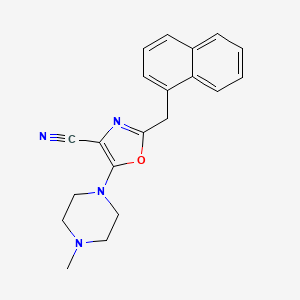
![3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14165758.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
![1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165778.png)


![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)
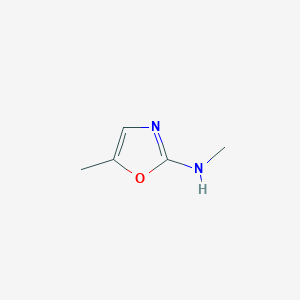
![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)
